Chloroacetyl-dl-norleucine

Vue d'ensemble

Description

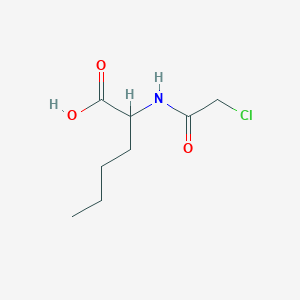

Chloroacetyl-dl-norleucine is a synthetic amino acid derivative with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . It is primarily used in research settings and is known for its role in various biochemical applications. The compound is characterized by the presence of a chloroacetyl group attached to the norleucine backbone, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloroacetyl-dl-norleucine can be synthesized through the acylation of norleucine with chloroacetyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the acylation process. The general reaction scheme is as follows:

[ \text{Norleucine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving acylation reactions. The process may involve purification steps such as recrystallization to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Chloroacetyl-dl-norleucine undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of norleucine and chloroacetic acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Hydrolysis Products: Norleucine and chloroacetic acid are the primary products of hydrolysis.

Applications De Recherche Scientifique

Medicinal Chemistry

Chloroacetyl-dl-norleucine is primarily recognized for its role as a building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as an important intermediate in the development of drugs targeting metabolic pathways.

Anticancer Research

Recent studies have indicated that this compound derivatives can act as glutamine analogues, which are being investigated for their potential in cancer therapy. They may inhibit the growth of cancer cells by interfering with glutamine metabolism, a crucial process for tumor growth and survival .

Enzyme Inhibition

Research has shown that this compound can be utilized to design inhibitors for specific enzymes involved in disease pathways. For instance, its derivatives have been explored as non-competitive inhibitors targeting prolyl hydroxylases (PHDs), which play a significant role in cellular responses to hypoxia . These inhibitors are being evaluated for their therapeutic potential in conditions like anemia associated with chronic kidney disease.

Biochemical Applications

This compound is also important in biochemical research, particularly concerning enzyme activity and protein interactions.

Substrate Specificity Studies

Aminoacylases, enzymes that hydrolyze N-acyl amino acids, have shown significant activity towards this compound. Studies indicate that these enzymes exhibit varying substrate specificity based on the structural features of the acylated amino acids . The compound's ability to act as a substrate allows researchers to investigate enzyme kinetics and mechanisms.

Protein Interaction Probes

The compound has been utilized in developing cyclic peptides through mRNA display technologies, which can selectively bind to proteins without inhibiting their active sites. This application is crucial for studying protein-protein interactions and validating enzyme-substrate complexes .

Industrial Applications

Beyond laboratory research, this compound holds potential industrial applications due to its chemical properties.

Synthesis of Chiral Amino Acids

Chiral amino acids are essential in pharmaceuticals and agrochemicals. The use of this compound in the synthesis of such compounds can enhance production efficiency and yield . Its role as an intermediate facilitates the optical resolution of racemic mixtures into their enantiomers.

Biocatalysis

The compound's reactivity makes it suitable for biocatalytic processes where enzymes can be employed to produce specific products from this compound derivatives. This application aligns with green chemistry principles by minimizing waste and energy consumption during chemical reactions.

Case Studies

Mécanisme D'action

The mechanism of action of chloroacetyl-dl-norleucine involves its interaction with specific molecular targets. The chloroacetyl group can modify proteins by reacting with amino acid residues, leading to changes in protein structure and function. This modification can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

6-Diazo-5-oxo-L-norleucine (DON): A potent inhibitor of amino acid synthesis.

Trifluoro-DL-methionine: Known for its inhibitory effects on starch synthesis.

Azaserine: Another amino acid derivative with inhibitory properties.

Uniqueness: Chloroacetyl-dl-norleucine is unique due to its chloroacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research settings for studying protein modifications and developing new therapeutic agents.

Activité Biologique

Chloroacetyl-dl-norleucine is a synthetic amino acid derivative that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This compound is particularly noted for its role in modifying proteins and influencing biochemical pathways.

This compound features a chloroacetyl group that can engage in several chemical reactions:

- Substitution Reactions : The chloroacetyl group can undergo nucleophilic substitution, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

- Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to produce norleucine and chloroacetic acid.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Substitution | Nucleophilic substitution with amines/thiols | Substituted derivatives |

| Hydrolysis | Reaction with water under acidic/basic conditions | Norleucine, Chloroacetic acid |

The mechanism of action of this compound involves its interaction with specific molecular targets. The modification of amino acid residues in proteins can lead to significant alterations in protein structure and function, thereby affecting various biochemical pathways. This property makes it a valuable tool for studying protein modifications and understanding cellular processes.

Biological Activity

This compound has been investigated for its biological activities, particularly in the context of cancer research and microbial inhibition:

- Antitumor Activity : Studies have shown that chloroacetyl derivatives exhibit growth-inhibitory effects on various cancer cell lines. For instance, N-chloroacetyl-beta-hydroxy-D-norleucine has been noted for its potent inhibitory capacity against certain microbial strains, demonstrating similar efficacy to other chlorinated amino acid derivatives .

- Protein Modification : The compound is utilized in research focused on protein structure and function, particularly in the context of modifying amino acids to study their effects on enzymatic activity and protein interactions.

Case Study: Antitumor Efficacy

A study involving the synthesis of various N-benzoyl derivatives of amino acids revealed that chloroacetyl derivatives like N-chloroacetyl-beta-hydroxy-D-norleucine were among the most active compounds tested. These derivatives showed significant inhibitory effects on microbial growth, suggesting potential applications in developing antitumor agents .

Comparison with Similar Compounds

This compound is unique among amino acid derivatives due to its chloroacetyl group, which imparts distinct chemical reactivity. In comparison to other compounds such as 6-Diazo-5-oxo-L-norleucine (DON) and Azaserine, which also exhibit inhibitory properties, this compound's specific interactions with protein targets make it a valuable research tool.

Table 2: Comparison of Amino Acid Derivatives

| Compound | Activity Type | Unique Features |

|---|---|---|

| This compound | Protein modification | Chloroacetyl group |

| 6-Diazo-5-oxo-L-norleucine | Inhibition of amino acid synthesis | Potent inhibitor |

| Azaserine | Inhibitory properties | Similar structural analogs |

Propriétés

IUPAC Name |

2-[(2-chloroacetyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOGPWIZAGBRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56787-36-1, 67206-26-2 | |

| Record name | NSC203446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 67206-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetyl-DL-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.